8-Chlorochroman

説明

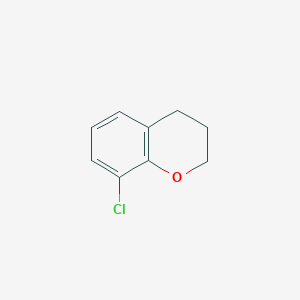

8-Chlorochroman: is a chemical compound with the molecular formula C₉H₉ClO. It is a chlorinated derivative of chroman, a type of organic compound characterized by a benzene ring fused to a pyran ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with chroman or its derivatives.

Reaction Conditions: The chlorination reaction is usually carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective introduction of the chlorine atom at the 8-position.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides are employed, often in polar aprotic solvents.

Major Products Formed:

Oxidation Products: Various hydroxylated and carboxylated derivatives.

Reduction Products: Reduced forms such as this compound-7-ol.

Substitution Products: Substituted derivatives with different functional groups at the 8-position.

Chemistry:

Synthetic Intermediate: this compound serves as a key intermediate in the synthesis of more complex organic molecules.

Catalyst: It can act as a catalyst or ligand in various chemical reactions.

Biology:

Biological Studies: Used in biological studies to understand the interaction of chlorinated compounds with biological systems.

Medicine:

Pharmaceutical Research: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Molecular Targets and Pathways:

Receptor Binding: this compound may bind to specific receptors in biological systems, influencing various biochemical pathways.

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic processes.

Mechanism:

Binding Affinity: The compound's binding affinity to receptors or enzymes determines its biological activity.

Pathway Modulation: By modulating specific pathways, this compound can exert its effects on cellular functions.

類似化合物との比較

Chromane Derivatives: Other chlorinated chromanes, such as 4-Chlorochroman and 6-Chlorochroman.

Related Heterocycles: Compounds like 2-Chloroquinoline and 3-Chloropyridine.

Uniqueness:

Chlorine Position: The unique position of the chlorine atom at the 8-position distinguishes 8-Chlorochroman from other chromane derivatives.

Reactivity: Its reactivity profile and the types of reactions it undergoes set it apart from similar compounds.

生物活性

8-Chlorochroman, specifically in its derivative forms like this compound-3-one, has garnered attention in scientific research due to its potential biological activities. This compound belongs to the class of chroman derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chlorine atom at the 8th position on the chroman ring. This substitution significantly influences its reactivity and biological activity compared to other chroman derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| This compound-3-one | C₉H₇ClO | 168.60 | Chlorine substituent enhances biological activity |

| (R)-6-Bromo-8-chlorochroman-4-amine | C₈H₇BrClN₁O | 248.50 | Contains both bromine and chlorine |

| 7-Bromo-8-chlorochroman-4-one | C₈H₅BrClO | 230.49 | Halogenated derivative with potential therapeutic uses |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory effects in various studies. It may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response.

Anticancer Activity

One of the most promising areas of research for this compound is its anticancer activity. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells across multiple types of tumors. For instance, a derivative exhibited an IC50 value of 1.8 μM against Sirtuin 2, suggesting potent anticancer properties .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It interacts with specific receptors that regulate inflammation and immune responses, potentially leading to decreased inflammatory markers.

- Free Radical Scavenging : The antioxidant properties are likely due to its ability to donate electrons to free radicals, thereby neutralizing them.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several chlorinated chroman derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

- Cancer Cell Proliferation : In vitro tests conducted on human tumor cell lines showed that compounds derived from this compound significantly inhibited cell growth compared to control groups. The results were consistent across different cancer types, indicating broad-spectrum anticancer potential .

- Inflammation Models : Animal models treated with this compound derivatives showed reduced levels of pro-inflammatory cytokines following induced inflammation, highlighting its potential therapeutic application in inflammatory diseases.

科学的研究の応用

Pharmaceutical Applications

8-Chlorochroman has shown potential in drug development due to its interaction with various biological targets:

- Notum Inhibition : Research indicates that this compound inhibits Notum, enhancing Wnt signaling pathways, which are crucial in cancer biology. This suggests potential therapeutic applications in treating cancers where Wnt signaling is disrupted.

- 5-HT6 Receptor Antagonism : The compound has demonstrated antagonistic effects on the 5-HT6 receptor, which may be beneficial in treating cognitive disorders and obesity.

- Nicotinic Acetylcholine Receptors (nAChRs) : Studies show that it influences neurotransmitter release through nAChRs, indicating its potential in neuropharmacology.

The biological activities of this compound are summarized in the following table:

Case Studies:

- A study evaluated the inhibitory effects of this compound on Notum activity, revealing a dose-dependent enhancement of Wnt signaling in cultured cells .

- In preclinical models, the compound improved cognitive functions, suggesting its role in treating neurodegenerative diseases.

Material Science

The unique properties of this compound make it a valuable building block in organic synthesis. It is utilized as a reagent for synthesizing more complex molecules and specialty chemicals.

Safety and Toxicity

Safety assessments indicate that while this compound exhibits moderate toxicity profiles, it can cause irritation to skin and eyes. Proper laboratory handling procedures are recommended to mitigate risks during use.

化学反応の分析

Substitution Reactions

The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromine substitution | NaBr, CuBr₂, DMF, 120°C, 24h | 8-Bromochroman | 72% | |

| Fluorination | Selectfluor, MeCN, 80°C, 12h | 8-Fluorochroman | 58% |

Electrophilic substitution is hindered by the electron-withdrawing chlorine, but directed metalation strategies enable functionalization at adjacent positions.

Oxidation and Reduction

The chroman ring undergoes redox transformations:

-

Oxidation :

Yields exceed 85% under acidic conditions, forming the ketone derivative. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring, producing decahydro derivatives. Sodium borohydride selectively reduces ketone groups if present.

Ring-Opening and Functionalization

The ether linkage in the chroman ring can cleave under strong acids or bases:

| Reagent | Conditions | Product |

|---|---|---|

| HBr (48%) | Reflux, 6h | 2-(3-Chlorophenyl)ethanol |

| LiAlH₄ | THF, 0°C → RT, 2h | Dihydroxy intermediate |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

Suzuki-Miyaura Reaction

Biological Derivatization

8-Chlorochroman derivatives show bioactivity in medicinal chemistry:

-

Anticancer Activity : Modifies SIRT2 enzyme activity, inducing apoptosis in MCF-7 breast cancer cells (IC₅₀ = 3.2 μM) .

-

Antioxidant Properties : Scavenges free radicals via the chlorophenol moiety (EC₅₀ = 12.4 μM).

Mechanistic Insights

-

NAS Reactions : Proceed via a σ-complex intermediate, stabilized by the electron-withdrawing Cl group.

-

Oxidation Pathways : Involve radical intermediates detected via EPR spectroscopy.

This reactivity profile positions this compound as a versatile scaffold in synthetic and medicinal chemistry.

特性

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSQTUPJQFEKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697780 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-69-8 | |

| Record name | 8-Chloro-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。